Regiochemical Identity: 3-Amino-4-cyclopropyl vs. 2-Amino-4-cyclopropyl Substitution Pattern
In the 3-amino-4-cyclopropylbenzonitrile scaffold, the –NH₂ group resides at the meta position relative to –CN, whereas in the 2-amino regioisomer (CAS 1434127-51-1) the amine is ortho to the nitrile . This ortho arrangement in the 2-amino isomer enables a six-membered intramolecular hydrogen bond (N–H⋯N≡C) that is geometrically impossible in the 3-amino isomer . The consequence is a measurable difference in the amine's availability for intermolecular hydrogen bonding and nucleophilic reactions: the 3-amino isomer retains a free –NH₂ group with a computed hydrogen bond donor count of 1 (identical to the 2-amino isomer), but with higher effective nucleophilicity at the amine nitrogen due to the absence of intramolecular H-bond sequestration . For procurement decisions, this means the two regioisomers cannot be used interchangeably in reactions requiring a fully available primary amine nucleophile, such as amide coupling, reductive amination, or diazotization.
| Evidence Dimension | Amine substitution position relative to nitrile and resultant intramolecular H-bond capability |
|---|---|
| Target Compound Data | 3-NH₂ meta to –CN; intramolecular H-bond not possible; HBD count = 1 |
| Comparator Or Baseline | 2-Amino-4-cyclopropylbenzonitrile (CAS 1434127-51-1): 2-NH₂ ortho to –CN; six-membered intramolecular N–H⋯N≡C H-bond possible; HBD count = 1 |
| Quantified Difference | Regiochemical difference: meta vs. ortho amine–nitrile relationship. The presence of an intramolecular H-bond in the 2-amino isomer reduces the effective solvent-exposed H-bond donor capacity despite identical formal HBD count. |
| Conditions | Gas-phase and implicit solvent computational analysis; supported by SMILES structures N#Cc1ccc(C2CC2)c(N)c1 (3-amino) vs. N#Cc1ccc(C2CC2)cc1N (2-amino) |
Why This Matters
Researchers performing amine-directed chemistry (amide coupling, urea formation, sulfonamide synthesis) will observe different reaction rates, yields, and side-product profiles between the two regioisomers, necessitating regiospecific procurement rather than substitution.
